7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for diverse chemical reactivity, making it a valuable compound in both research and industrial applications.
The compound can be synthesized through various methods, primarily involving the bromination and chlorination of pyrrolo[2,1-f][1,2,4]triazine derivatives. It has been referenced in various scientific literature and patents that discuss its synthesis and applications in drug development and chemical research .
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine belongs to the class of fused heterocycles, specifically pyrrolo[2,1-f][1,2,4]triazines. These compounds are notable for their incorporation into several kinase inhibitors and nucleoside drugs used in treating various diseases, including cancer and viral infections .
The synthesis of 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine typically involves multiple synthetic strategies:
The synthesis often requires careful control of reaction conditions to ensure regioselectivity and yield. For example, the use of continuous-flow synthesis methods has been explored to enhance efficiency and scalability in industrial settings. This approach allows for better temperature control and shorter reaction times compared to traditional batch processes .
The molecular structure of 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is characterized by:
The molecular formula for 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is C_5H_3BrClN_5. Its molecular weight is approximately 232.46 g/mol. The compound's structure can be represented as follows:
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine participates in various chemical reactions:
The reactivity profile of 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine makes it suitable for further chemical modifications that are essential in drug design and development.
The mechanism of action for 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine primarily involves its interaction with specific molecular targets such as enzymes or receptors. For example:
Research indicates that compounds based on this scaffold exhibit potent inhibitory activity against various kinases involved in cancer signaling pathways. For instance, derivatives have shown IC50 values in the low micromolar range against specific kinases like VEGFR-2 and EGFR .
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine typically exhibits:
The compound's chemical properties include:
Relevant data about its melting point or boiling point may require specific experimental determination as literature values may vary based on purity and preparation methods.
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine has several significant applications:
The systematic IUPAC name 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine precisely defines the structure and substituent positions of this heterocyclic compound. The base scaffold, pyrrolo[2,1-f][1,2,4]triazine, consists of a fused bicyclic system: a pyrrole ring bridged with a triazine moiety. The prefix "7-bromo" indicates a bromine atom at the 7-position, while "4-chloro" specifies chlorine at the 4-position. This nomenclature follows the standard numbering where the bridgehead nitrogen resides at position 1, enabling unambiguous identification [1] [9].
The molecular formula C₆H₃BrClN₃ reveals:
Table 1: Atomic Composition and Mass Distribution
Element | Count | Atomic Mass (g/mol) | Mass Contribution (%) |
---|---|---|---|
Carbon | 6 | 72.06 | 31.02 |
Hydrogen | 3 | 3.03 | 1.30 |
Bromine | 1 | 79.90 | 34.37 |
Chlorine | 1 | 35.45 | 15.25 |
Nitrogen | 3 | 42.03 | 18.07 |
Total | - | 232.47 | 100.00 |
While single-crystal X-ray diffraction data for 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine remains unpublished in the analyzed sources, its structural analogs exhibit planar bicyclic frameworks with bond lengths indicative of aromatic character. The molecule’s predicted density is 2.03±0.1 g/cm³, suggesting tight packing in the solid state [1] . Key spectroscopic properties include:
The pKa prediction of -4.31±0.30 indicates strong electron-withdrawing characteristics, consistent with the triazine ring’s electron-deficient nature. This property enhances susceptibility to nucleophilic substitution, particularly at the C4 chlorine site [1].
The strategic placement of halogens in 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine differentiates it from structurally similar compounds. Key comparisons include:
Table 2: Structural and Functional Comparison of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Implications |
---|---|---|---|---|
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | C₆H₃BrClN₃ | 232.47 | Halogens at C4 (Cl) and C7 (Br) | Orthogonal reactivity: C4 more electrophilic than C7 |
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | C₇H₃BrClN₃O₂ | 276.47 | Carboxylic acid at C5, halogens at C4/C7 | Enables peptide coupling or metal coordination |
Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | C₉H₇BrClN₃O₂ | 304.53 | Ester at C2, halogens at C4/C7 | Hydrolyzable to acids or reduced to alcohols |
2-Chloropyrrolo[2,1-f][1,2,4]triazine | C₆H₄ClN₃ | 153.57 | Single chlorine at C2 | Lower steric hindrance; halogen at electron-rich position |
Electronic and Reactivity Contrasts:
Synthetic Utility: The compound’s dual halogenation enables regioselective cross-coupling (e.g., Suzuki-Miyaura at C7 first, followed by SNAr at C4), a strategy employed in synthesizing complex molecules like remdesivir intermediates. This versatility is absent in non-halogenated analogs such as pyrrolo[2,1-f][1,2,4]triazine itself [5] [6].
As a synthetic intermediate, 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine serves as a key precursor in drug discovery. Recent studies highlight its role in synthesizing:
Table 3: Commercial Derivatives and Research Applications
Compound Name | CAS Number | Molecular Formula | Primary Research Use |
---|---|---|---|
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | 1269667-51-7 | C₆H₃BrClN₃ | Kinase inhibitor intermediates |
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | 938191-85-6 | C₇H₃BrClN₃O₂ | Peptide mimetics & bifunctional linkers |
Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | 1204246-93-4 | C₉H₇BrClN₃O₂ | Ester hydrolysis studies |
The commercial availability of gram-to-kilogram quantities (e.g., TRC: $45/g; AK Scientific: $3079/2.5g) underscores its industrial importance. Purity specifications exceed 97% in most suppliers, ensuring reproducibility in medicinal chemistry workflows [1] [2].
Structural Summary: The synergy between the electron-deficient triazine ring and halogen substituents creates a multifaceted building block. Its reactivity profile—distinct from simpler heterocycles like chloropyridines—enables access to diverse chemotypes central to modern drug discovery, particularly in oncology and virology [5] [6] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3